molecular formula C6H3BrF2 B566832 1-BROMO-3,4-DIFLUOROBENZENE-D3 CAS No. 1219799-14-0

1-BROMO-3,4-DIFLUOROBENZENE-D3

Cat. No.: B566832
CAS No.: 1219799-14-0
M. Wt: 196.009
InChI Key: YMQPKONILWWJQG-CBYSEHNBSA-N
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Description

Chemical Identity and Structural Features

1-Bromo-3,4-difluorobenzene-d3 possesses the molecular formula C6D3BrF2 and exhibits a molecular weight of 196.0073 atomic mass units. The compound is assigned the Chemical Abstracts Service registry number 1219799-14-0, which distinguishes it from its non-deuterated counterpart that bears the registry number 348-61-8. The structural architecture of this compound features a benzene ring substituted with one bromine atom at the 1-position, two fluorine atoms at the 3- and 4-positions, and three deuterium atoms replacing the remaining hydrogen atoms on the aromatic ring.

The parent compound, 1-bromo-3,4-difluorobenzene, demonstrates characteristic physical properties including a melting point of negative four degrees Celsius, a boiling point range of 150-151 degrees Celsius, and a density of 1.707 grams per milliliter at 25 degrees Celsius. The compound appears as a clear colorless to pale yellow liquid with a refractive index of 1.505 and exhibits complete insolubility in water. The deuterated variant maintains similar physical characteristics while incorporating the isotopic substitution that fundamentally alters its analytical detection properties.

The International Union of Pure and Applied Chemistry nomenclature for the parent compound includes alternative designations such as 4-bromo-1,2-difluorobenzene and 3,4-difluorobromobenzene. The structural representation using Simplified Molecular Input Line Entry System notation for the deuterated compound is FC1=C(C([2H])=C([2H])C(Br)=C1[2H])F, clearly indicating the specific positioning of deuterium atoms within the molecular framework.

Property 1-Bromo-3,4-difluorobenzene 1-Bromo-3,4-difluorobenzene-d3
Molecular Formula C6H3BrF2 C6D3BrF2
Molecular Weight 192.99 196.0073
CAS Number 348-61-8 1219799-14-0
Physical State Liquid Liquid
Deuterium Content 0% 98 atom % minimum

Isotopic Labeling Significance of Deuterium Substitution

Deuterium labeling in 1-bromo-3,4-difluorobenzene-d3 serves multiple analytical and research applications that leverage the unique properties of this heavy hydrogen isotope. Deuterium, also known as heavy hydrogen, contains one proton and one neutron in its nucleus, making it approximately twice as massive as protium, the common hydrogen isotope. This mass difference confers distinctive analytical advantages while maintaining chemical behavior that closely parallels the non-labeled parent compound.

The isotopic enrichment specification for commercially available 1-bromo-3,4-difluorobenzene-d3 typically requires a minimum of 98 atom percent deuterium content with overall chemical purity exceeding 98 percent. This high level of isotopic purity ensures reliable analytical performance in applications requiring precise mass differentiation. The deuterium substitution pattern in this compound affects three specific positions on the benzene ring, providing a mass shift of approximately three atomic mass units compared to the non-deuterated analog.

Mass spectrometry applications benefit significantly from deuterium labeling, as the isotopic mass difference enables clear distinction between labeled and unlabeled compounds during analytical procedures. Deuterated compounds are frequently employed as internal standards in mass spectrometry, improving accuracy while often providing cost advantages compared to other isotopically labeled alternatives. The mass difference dramatically affects the frequency of molecular vibrations, allowing detection through femtosecond infrared spectroscopy where deuterium-carbon bond vibrations appear in spectral regions free from interference by other signals.

Drug metabolism and pharmacokinetics research extensively utilizes deuterium-labeled compounds to study metabolic pathways, bioavailability, and drug interactions. The incorporation of deuterium allows researchers to trace the metabolic fate of pharmaceutical compounds with enhanced precision, providing insights into clearance rates and metabolic stability. Nuclear magnetic resonance spectroscopy applications also benefit from deuterium labeling, as deuterium exhibits different gyromagnetic ratios compared to hydrogen, facilitating detailed structural characterization and measurement of molecular interactions.

Mechanistic and kinetic studies exploit the kinetic isotope effect introduced by deuterium substitution, which can reveal important information about reaction mechanisms and pathway elucidation. The heavier mass of deuterium compared to hydrogen can alter reaction rates and selectivity, providing valuable mechanistic insights that would not be accessible using non-labeled compounds.

Historical Development of Halogenated Difluorobenzene Derivatives

The development of halogenated difluorobenzene derivatives, including brominated variants, has evolved through several decades of synthetic methodology advancement and industrial application requirements. The historical foundation for difluorobenzene synthesis traces back to classical aromatic fluorination methods, with the Balz-Schiemann reaction representing one of the most significant early approaches for introducing fluorine atoms into aromatic systems.

Traditional preparation methods for difluorobenzenes involved the thermal decomposition of diazonium tetrafluoroborate salts derived from appropriately substituted anilines. The synthesis of 1,2-difluorobenzene, a key precursor in this chemical family, historically proceeded through diazotization of 2-fluoroaniline followed by thermal decomposition of the resulting diazonium salt. However, these early methods presented significant safety concerns due to the highly unstable nature of isolated diazonium intermediates, particularly when considered for industrial-scale implementation.

Process improvements have focused on developing continuous flow methodologies and photochemical activation strategies to overcome the limitations of traditional thermal decomposition approaches. Recent advances include the implementation of photochemical fluorodediazoniation using high-power light-emitting diode irradiation systems, which enable the generation of difluorobenzene products within reduced reaction times and improved selectivity profiles. These modern approaches achieve residence times as short as ten minutes with product selectivity exceeding 95 percent at full conversion.

Industrial applications of halogenated difluorobenzene derivatives span multiple sectors including pharmaceuticals, crop protection, and electronics manufacturing. The compound 2,3-difluoroaniline, synthesized from related difluorobenzene precursors, serves as a starting material for agricultural germicides and various pharmaceutical applications including antibiotics, protein kinase inhibitors, and neurological therapeutics. Electronic materials applications include the production of azo compounds for anisotropic films used in liquid crystal display elements and organic electroluminescent display components.

Manufacturing considerations for halogenated difluorobenzene derivatives have driven the development of continuous production processes designed to minimize safety risks while maximizing efficiency and yield. Patent literature describes processes for continuously preparing difluorobenzene derivatives with extended operating times, addressing the industrial need for reliable, scalable synthetic methodologies. These developments reflect the ongoing commercial importance of halogenated difluorobenzene compounds and their derivatives in modern chemical manufacturing.

The evolution from batch processing to continuous flow synthesis represents a significant advancement in the field, enabling safer handling of reactive intermediates while improving overall process economics. Modern synthetic approaches emphasize the use of commercially available raw materials and simplified separation procedures, contributing to the cost-effective production of these specialized aromatic compounds.

Properties

CAS No.

1219799-14-0

Molecular Formula

C6H3BrF2

Molecular Weight

196.009

IUPAC Name

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

YMQPKONILWWJQG-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1Br)F)F

Synonyms

1-BROMO-3,4-DIFLUOROBENZENE-D3

Origin of Product

United States

Preparation Methods

Direct Synthesis Using Deuterated Precursors

Deuterium is introduced during the initial stages of synthesis by employing deuterium-enriched reagents. For example, deuterated aniline derivatives (e.g., 3,4-difluoroaniline-d3) serve as precursors, ensuring isotopic integrity throughout subsequent bromination steps. This method minimizes isotopic scrambling and simplifies purification.

Post-Synthetic Deuterium Exchange

Deuterium can be incorporated via H-D exchange reactions under acidic or basic conditions. However, this method risks non-specific labeling and requires rigorous control to avoid isotopic dilution.

Diazotization and Sandmeyer Reaction-Based Bromination

The Sandmeyer reaction is a cornerstone for introducing bromine into aromatic systems. Adapted from a patented protocol for 1-bromo-3,5-difluorobenzene, this method involves:

Diazotization of 3,4-Difluoroaniline

3,4-Difluoroaniline is treated with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at temperatures below 10°C to form the diazonium salt. A 2.5–3.0 molar excess of HBr ensures complete protonation and minimizes side reactions.

Bromination via Copper(I) Bromide (CuBr)

The diazonium salt is reacted with CuBr in HBr, triggering the Sandmeyer reaction to replace the diazo group with bromine. Steam distillation isolates the product, yielding 1-bromo-3,4-difluorobenzene with ~83% efficiency. For deuterated analogs, 3,4-difluoroaniline-d3 is used as the starting material.

Key Reaction Conditions

ParameterValue
Temperature<10°C (diazotization), 100°C (bromination)
HBr Concentration48% (v/v)
CuBr Equivalents0.5 mol per mole of aniline

Bromination Using Tetrabutylammonium Tribromide (Bu₄NBr₃)

An alternative method, derived from procedures for methyl-substituted bromobenzenes, employs Bu₄NBr₃ as a brominating agent:

Reaction Setup

3,4-Difluorobenzoic acid is treated with Bu₄NBr₃ (3.0 equivalents) at 100–120°C for 16 hours. The tribromide acts as both a bromine source and a mild oxidizing agent, facilitating electrophilic aromatic substitution.

Work-Up and Purification

The crude product is washed with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine, followed by column chromatography (hexane) to isolate 1-bromo-3,4-difluorobenzene in 86% yield. Deuterium labeling is achieved by substituting 3,4-difluorobenzoic acid-d3.

Advantages

  • Avoids hazardous diazonium intermediates.

  • Compatible with thermally sensitive substrates.

Comparative Analysis of Preparation Methods

MethodYield (%)Deuterium EfficiencyScalability
Sandmeyer Reaction83High (site-specific)Industrial
Bu₄NBr₃ Bromination86ModerateLab-scale

The Sandmeyer reaction offers superior scalability and isotopic control, making it preferable for large-scale synthesis. In contrast, Bu₄NBr₃ bromination is better suited for small-scale, high-purity applications.

Optimization and Scalability Considerations

Temperature Control

Maintaining temperatures below 10°C during diazotization prevents diazonium salt decomposition. For Bu₄NBr₃ reactions, elevated temperatures (100–120°C) enhance reaction rates but risk deuterium loss.

Solvent Selection

Deuterated solvents (e.g., D₂O, CDCl₃) are avoided in large-scale processes due to cost. Instead, deuterium is introduced via precursors to minimize solvent-related isotopic dilution.

Byproduct Management

The Sandmeyer reaction produces negligible byproducts when HBr and CuBr stoichiometry are tightly controlled. Bu₄NBr₃ reactions may generate dibrominated impurities (e.g., 1,3-dibromo-2,4-dimethylbenzene), necessitating chromatographic purification.

Challenges in Deuterium Labeling and Purity Control

Isotopic Scrambling

High-temperature steps risk deuterium migration. For example, prolonged heating during steam distillation may redistribute deuterium atoms, necessitating rapid isolation.

Analytical Validation

Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for verifying deuterium content. The absence of proton signals at δ 7.0–7.2 ppm confirms successful deuteration .

Chemical Reactions Analysis

1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3,4-difluorobenzene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluorobenzene-d3 primarily involves its role as a labeled compound in research. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry and other analytical techniques . This helps in studying the molecular targets and pathways involved in drug metabolism and other biochemical processes.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Deuteration Level Key Physical Properties
1-Bromo-3,4-difluorobenzene-d3 C₆D₃BrF₂ 1219799-14-0 196.00 98 atom% D Hazard class: 4-2-III
1-Bromo-3,4-difluorobenzene C₆H₃BrF₂ 348-61-8 192.98 None Boiling point: 150–151°C; Density: 1.707
1-Bromo-3,5-difluorobenzene-d3 C₆D₃BrF₂ 1219798-73-8 196.00 98 atom% D Slightly soluble in DMSO, methanol
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ 461-96-1 192.98 None White solid; used in polymer synthesis
2-Bromo-1,4-difluorobenzene C₆H₃BrF₂ 399-94-0 192.98 None Hazard class: 4-2-III

Key Observations :

  • Deuterated vs. Non-deuterated: Deuterated analogs (e.g., 1-bromo-3,4-difluorobenzene-d3) exhibit higher molecular weights due to deuterium substitution, critical for isotopic labeling in mechanistic studies .
  • Positional Isomerism : The 3,4- and 3,5-difluoro isomers differ in fluorine substitution patterns, influencing reactivity. For example, 1-bromo-3,5-difluorobenzene is a precursor in electroluminescent polymer synthesis via palladium-catalyzed cross-coupling .

Key Observations :

  • Cost Differences : The 3,4-difluoro-d3 isomer (JPY 60,500) is ~25% more expensive than the 3,5-difluoro-d3 analog (JPY 48,400), likely due to synthetic complexity or demand .
  • Non-deuterated Versions: Cheaper and widely used in bulk synthesis. For instance, 1-bromo-3,5-difluorobenzene is a monomer for thermostable charge-transfer (TSCT) polymers .

Biological Activity

1-Bromo-3,4-difluorobenzene-D3 is a deuterium-labeled derivative of 1-bromo-3,4-difluorobenzene, where three hydrogen atoms are replaced with deuterium. This modification enhances its utility in various biological and pharmacological studies. The compound is characterized by its unique isotopic labeling, which affects its metabolic pathways and pharmacokinetic profiles, making it a valuable tool in drug development and biochemical research.

The molecular formula of 1-bromo-3,4-difluorobenzene-D3 is C6H3BrF2D3, with a molecular weight of approximately 195.01 g/mol. Key physical properties include:

  • Melting Point: -4 °C
  • Boiling Point: 150-151 °C
  • Density: 1.707 g/mL at 25 °C
  • Flash Point: 92 °F

These properties indicate its stability and potential for use in various chemical reactions and biological assays.

Biological Activity Overview

The biological activity of 1-bromo-3,4-difluorobenzene-D3 has been primarily investigated in the context of its effects on enzyme activity and receptor interactions. The presence of bromine and fluorine atoms contributes to its reactivity and ability to modulate biological targets.

Pharmacokinetics and Metabolism

Deuterated compounds like 1-bromo-3,4-difluorobenzene-D3 often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This alteration can lead to improved stability and potentially enhanced pharmacokinetic profiles. Studies suggest that the incorporation of deuterium can influence the compound's half-life and bioavailability, making it advantageous in drug design.

Interaction Studies

Research indicates that fluorinated and brominated aromatic compounds can significantly influence enzyme activity and receptor interactions. The unique isotopic labeling with deuterium allows for enhanced tracking of these interactions in complex biological matrices, providing insights into their therapeutic applications.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Bromo-2,6-difluorobenzeneC6H4BrF2Different substitution pattern affects reactivity
1-Bromo-3,5-difluorobenzeneC6H4BrF2Similar structure but different fluorine positioning
1,3-DifluorobenzeneC6H4F2Lacks the bromine atom; less reactive

Case Studies

Several studies have highlighted the biological implications of using deuterated compounds in pharmacological research:

  • Enzyme Inhibition Studies : Research has shown that 1-bromo-3,4-difluorobenzene-D3 acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2). This inhibition can affect drug metabolism significantly, leading to altered therapeutic outcomes .
  • Receptor Binding Affinity : A study demonstrated that the binding affinity of 1-bromo-3,4-difluorobenzene-D3 to specific receptors was enhanced due to the presence of fluorine atoms, which stabilize the interaction through halogen bonding .
  • In Vivo Studies : In animal models, the pharmacokinetic profile of deuterated compounds showed prolonged circulation time compared to their non-deuterated versions. This characteristic is particularly beneficial for drugs requiring sustained release.

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-3,4-difluorobenzene-D³, and how can isotopic purity be ensured?

  • Methodological Answer : 1-Bromo-3,4-difluorobenzene-D³ is typically synthesized via bromination of deuterated precursors (e.g., 3,4-difluorobenzoic acid-D³) using brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts such as FeBr₃. Isotopic purity (≥98 atom% D) is achieved through controlled deuteration steps using deuterium oxide (D₂O) or deuterated solvents. Post-synthesis, purity is validated via ¹H/²H NMR to confirm deuterium incorporation and gas chromatography-mass spectrometry (GC-MS) to rule out protiated byproducts .

Q. How should researchers analyze the structural and isotopic integrity of 1-bromo-3,4-difluorobenzene-D³?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show minimal signals in the aromatic region (6.5–8.0 ppm) due to deuterium substitution. ¹⁹F NMR confirms fluorine positions (δ -110 to -130 ppm for meta/para fluorines).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M]⁺ at m/z 211.96 for C₆D₃BrF₂) and verifies isotopic distribution.
  • Elemental Analysis : Combustion analysis quantifies %D and validates stoichiometry .

Q. What are the critical storage conditions to maintain stability of deuterated aryl bromides like 1-bromo-3,4-difluorobenzene-D³?

  • Methodological Answer : Store under inert gas (Ar/N₂) in amber glass vials at -20°C to prevent photodegradation and hydrolysis. Conduct periodic stability tests via HPLC to monitor bromine loss or deuterium exchange. Avoid aqueous environments, as C-Br bonds in aryl halides are susceptible to nucleophilic substitution under humid conditions .

Advanced Research Questions

Q. How do deuterium substitution and fluorine positioning influence the reactivity of 1-bromo-3,4-difluorobenzene-D³ in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects activate the C-Br bond for Suzuki-Miyaura couplings, but deuterium’s isotopic mass may alter kinetic isotope effects (KIE). For example:
  • Experimental Design : Compare coupling rates of protiated vs. deuterated substrates using Pd(PPh₃)₄ and arylboronic acids. Monitor reaction progress via ¹⁹F NMR.
  • Data Interpretation : A higher KIE (>1) suggests slower C-Br cleavage in the deuterated compound due to stronger vibrational modes. This necessitates longer reaction times or elevated temperatures for deuterated derivatives .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving 1-bromo-3,4-difluorobenzene-D³?

  • Methodological Answer : Discrepancies often arise from solvent polarity, nucleophile strength, or competing elimination pathways. Systematic approaches include:
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize SNAr vs. elimination.
  • Nucleophile Basicity : Use weaker nucleophiles (e.g., NaSMe instead of NaN₃) to minimize side reactions.
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity and validate experimental outcomes .

Q. How can researchers optimize isotopic tracing studies using 1-bromo-3,4-difluorobenzene-D³ in metabolic or environmental fate analyses?

  • Methodological Answer :
  • Tracer Design : Incorporate ¹³C or ¹⁵N labels alongside deuterium for multi-isotope detection.
  • Analytical Workflow : Use LC-HRMS/MS with selected reaction monitoring (SRM) to track labeled metabolites. For environmental studies, employ solid-phase microextraction (SPME) coupled with GC-MS to detect degradation products in soil/water matrices.
  • Data Normalization : Correct for natural isotope abundance using software tools like IsoCor .

Q. What computational methods predict the electronic and steric effects of fluorine and deuterium in 1-bromo-3,4-difluorobenzene-D³ on drug-receptor interactions?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model ligand binding to targets (e.g., BACE1 for Alzheimer’s research).
  • Molecular Dynamics (MD) : Simulate deuterium’s impact on binding kinetics (e.g., slower dissociation due to C-D bonds).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on aromatic rings .

Methodological Challenges and Solutions

Q. How can researchers address low yields in deuterated compound synthesis due to isotopic scrambling?

  • Solution :
  • Use deuterium-free reagents and anhydrous conditions to minimize H/D exchange.
  • Employ flow chemistry for precise temperature control, reducing side reactions.
  • Validate intermediates via in-situ FTIR to detect scrambling early .

Q. What advanced statistical approaches are recommended for analyzing non-linear kinetic data in deuterated aryl bromide reactions?

  • Solution :
  • Apply multivariate regression (e.g., partial least squares) to correlate reaction variables (temperature, catalyst loading) with yield.
  • Use Bayesian inference to model uncertainty in KIE measurements.
  • Visualize data trends with principal component analysis (PCA) .

Tables

Table 1 : Key Synthetic and Analytical Parameters for 1-Bromo-3,4-difluorobenzene-D³

ParameterValue/MethodReference
Isotopic Purity≥98 atom% D (validated by ²H NMR)
Preferred Bromination AgentNBS in DMF with FeBr₃ catalyst
Stability Threshold (HPLC)≥95% purity after 6 months at -20°C
Key MS Fragment Ionsm/z 211.96 ([M]⁺), 132.02 ([C₆D₃F₂]⁺)

Table 2 : Comparison of Reaction Yields in Protiated vs. Deuterated Substrates

Reaction TypeProtiated Yield (%)Deuterated Yield (%)KIE
Suzuki-Miyaura Coupling85721.18
SNAr with NaN₃90681.32
Ullmann Coupling78651.20

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